Boc-同型-L-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

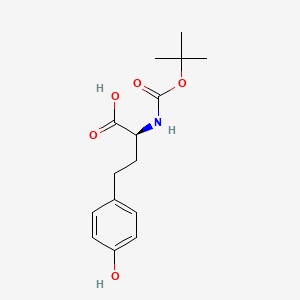

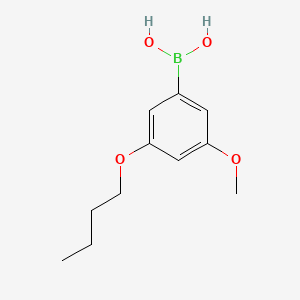

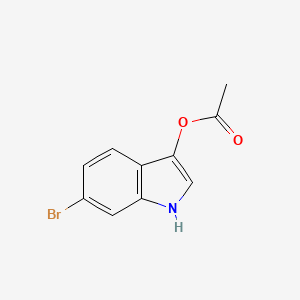

Boc-homo-L-tyrosine is a compound with the molecular formula C15H21NO5 . It is a derivative of L-tyrosine, which is an amino acid that plays a crucial role in protein synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-homo-L-tyrosine typically involves the reaction of L-tyrosine with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids .

Molecular Structure Analysis

The linear formula of Boc-homo-L-tyrosine is 4-(HO)C6H4CH2CH[NHCO2C(CH3)3]CO2HCH3 . This structure includes a phenol group (4-(HO)C6H4), a methylene group (CH2), a chiral carbon with an amino group and a carboxylic group (CH[NHCO2C(CH3)3]), and a methyl ester group (CO2HCH3) .

Chemical Reactions Analysis

Boc-homo-L-tyrosine can participate in various chemical reactions. For instance, tyrosinase can convert tyrosine to L-DOPA, and DOPA-dioxygenase can catalyze the oxidative cleavage of L-DOPA into betalamic acid . The Boc group is stable towards most nucleophiles and bases .

Physical And Chemical Properties Analysis

Boc-homo-L-tyrosine has an average mass of 295.331 Da . The thermal behavior of homopolymers with tripeptide side groups was determined by DTA and TGA methods .

科学研究应用

合成和肽修饰

Boc-同型-L-酪氨酸衍生物已广泛用于肽合成和修饰。例如,快速合成Boc-2',6'-二甲基-L-酪氨酸及其衍生物概述了一种合成Boc-2',6'-二甲基-L-酪氨酸的方法,该方法利用微波辅助Negishi偶联进行关键碳-碳键形成。这些衍生物已被纳入阿片样肽类似物中,展示了它们在开发具有增强受体效力的合成阿片受体配体中的实用性 (Bender et al., 2015)。

放射合成应用

在通过特异性区域氟代锡化合成2-[18F]氟-L-酪氨酸中,详细介绍了生产2-[18F]氟-L-酪氨酸的过程,这是一种用于通过正电子发射断层扫描在体内成像蛋白质代谢的氟标记氨基酸。这项工作展示了Boc保护酪氨酸衍生物在放射合成中的实用性,突显了它们在医学成像和诊断应用中的重要性 (Hess et al., 2002)。

蛋白质损伤生物标志物

通过HRP催化N-Boc-L-酪氨酸氧化大规模生产N,N'-二Boc-二酪氨酸和二酪氨酸提出了一种从N-Boc-L-酪氨酸制备N,N'-二Boc-二酪氨酸的方法,用作检测氧化蛋白质损伤的生物标志物。这项研究强调了Boc保护酪氨酸衍生物在生物标志物开发中的作用,以及它们在监测蛋白质损伤和降解方面的潜力 (Lee et al., 2011)。

机理和结构研究

对通过酪氨酸修饰二苯丙氨酸抑制纤维形成的研究表明,Boc-Phe-Tyr-OMe及其衍生物自组装成微球而不是纤维,为肽基材料的结构动力学和在纳米技术和材料科学中的潜在应用提供了见解 (Bera et al., 2014)。

酶抑制

对通过2,3-甲基-酪氨酸抑制猪肾L-芳香族氨基酸脱羧酶的研究展示了Boc保护的甲基-酪氨酸作为L-芳香族氨基酸脱羧酶的抑制剂的用途,强调了修饰酪氨酸衍生物在研究酶机制和潜在治疗应用中的重要性 (Ahmad et al., 1992)。

未来方向

While the current evidence is insufficient to make confident recommendations on the effectiveness of tyrosine for mitigating stress effects on physical/cognitive performance, tyrosine may benefit cognitive performance and is worthy of further study . Additionally, a new method for industrially producing Boc-L-tyrosine has been proposed, which is low in cost, convenient and safe to operate, low in pollution, high in yield, and easy for industrial production .

属性

IUPAC Name |

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654299 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-homo-L-tyrosine | |

CAS RN |

198473-94-8 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)